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molecular formula C16H25NO6S2 B3145743 (2-pyridyldithio)-PEG4 acid CAS No. 581065-93-2

(2-pyridyldithio)-PEG4 acid

Cat. No. B3145743
M. Wt: 391.5 g/mol
InChI Key: YOJQJVOLXIGESQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06716821B2

Procedure details

To a solution of 140 mg of 15-(2-pyridyldithio)-4,7,10,13-tetraoxapentadecanoic acid tert-butyl ester (13a) in 5 ml of dichloromethane was added 1.0 ml of TFA and 250 μl of Et3SiH. After stirring for 2 hrs, the mixture was diluted with 5 ml of toluene. The mixture was evaporated and then co-evaporated three times with 5 ml of toluene and dried under vacuum to yield of 122 mg (99% yield) of the title compound 14a (FIG. 7). 1H NMR (CDCl3) 13.331 (s, OH), 8.770 (d, 1H, J=5.4 Hz), 8.299 (t, 1H, J=7.7+7.7 Hz), 8.130 (d, 1H, J=8.2 Hz), 7.677 (t, 1H J=6.3+6.4 Hz), 3.703˜3.556 (m, 16H), 3.109 (t, 2H, J=6.4+6.4 Hz), 2.538 (t, 2H, J=6.1+6.1 Hz); 13C NMR 175.900, 157.402, 144.807, 129.114, 124.746, 123.635, 70.452, 70.327, 70.206, 70.184, 69.881, 69.862, 67.229, 66.407, 39.320, 34.866; MS 392.73 (M+H)+, 390.76 (M−H)−.
Name
15-(2-pyridyldithio)-4,7,10,13-tetraoxapentadecanoic acid tert-butyl ester
Quantity
140 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
250 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:29])[CH2:7][CH2:8][O:9][CH2:10][CH2:11][O:12][CH2:13][CH2:14][O:15][CH2:16][CH2:17][O:18][CH2:19][CH2:20][S:21][S:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][N:24]=1)(C)(C)C.C(O)(C(F)(F)F)=O.[SiH](CC)(CC)CC>ClCCl.C1(C)C=CC=CC=1>[N:24]1[CH:25]=[CH:26][CH:27]=[CH:28][C:23]=1[S:22][S:21][CH2:20][CH2:19][O:18][CH2:17][CH2:16][O:15][CH2:14][CH2:13][O:12][CH2:11][CH2:10][O:9][CH2:8][CH2:7][C:6]([OH:29])=[O:5]

Inputs

Step One
Name
15-(2-pyridyldithio)-4,7,10,13-tetraoxapentadecanoic acid tert-butyl ester
Quantity
140 mg
Type
reactant
Smiles
C(C)(C)(C)OC(CCOCCOCCOCCOCCSSC1=NC=CC=C1)=O
Name
Quantity
1 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
250 μL
Type
reactant
Smiles
[SiH](CC)(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=C(C=CC=C1)SSCCOCCOCCOCCOCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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